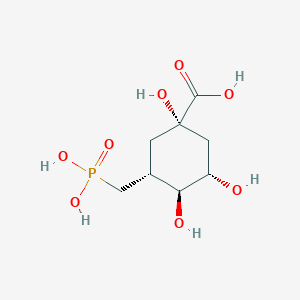![molecular formula C10H12N2O B1462832 2-(2-Methoxyethyl)-1H-benzo[d]imidazole CAS No. 84700-32-3](/img/structure/B1462832.png)
2-(2-Methoxyethyl)-1H-benzo[d]imidazole
Vue d'ensemble
Description
Imidazole and benzimidazole rings are significant nitrogen-containing heterocycles, widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their unique structural features and electron-rich environment, these compounds bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
Synthesis Analysis
The synthesis of imidazole-based compounds has seen recent advances in regiocontrolled synthesis . These heterocycles are key components to functional molecules used in a variety of everyday applications .
Molecular Structure Analysis
Imidazole and benzimidazole consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring . The crystal structures of these compounds share the same topologies as those found in aluminosilicate zeolites .
Chemical Reactions Analysis
Imidazole compounds have been involved in various chemical reactions. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .
Physical and Chemical Properties Analysis
Imidazole and its derivatives exhibit diverse range of physical and chemical properties due to their similarities with many natural and synthetic molecules with known biological activities .
Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable applications of imidazole derivatives, including structures similar to 2-(2-Methoxyethyl)-1H-benzo[d]imidazole, is in corrosion inhibition. A study highlighted the synthesis of imidazole derivatives that demonstrated high corrosion inhibition efficiency on mild steel in acidic solutions, suggesting potential applications of such compounds in protecting metals from corrosion. The derivatives showcased up to 96% efficiency, indicating their strong adsorption and effectiveness as mixed-type corrosion inhibitors (Prashanth et al., 2021).
Spectroscopic Analysis
Imidazole compounds have also been the subject of spectroscopic studies to understand their structural and vibrational characteristics. For example, the vibrational spectrum of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole was analyzed using ab initio Hartree-Fock and density functional methods, providing insights into the conformational behavior and structural stability of such compounds. This type of research aids in the deeper understanding of the molecular properties of imidazole derivatives, which can be foundational for various scientific and industrial applications (Arslan & Algül, 2008).
Drug Discovery and Biological Activities
Imidazole derivatives have found significant interest in drug discovery due to their diverse biological activities. Research into the synthesis of benzimidazole derivatives, including those structurally related to this compound, has led to the discovery of compounds with potent anticancer activities. These compounds have been evaluated for their effectiveness against various cancer cell lines, showcasing the potential of imidazole derivatives in the development of new anticancer therapies. The structural modifications of these compounds play a crucial role in enhancing their biological activities, making them valuable candidates for further medicinal chemistry studies (Mohareb et al., 2020).
Synthesis and Characterization of Novel Compounds
The synthesis of novel imidazole derivatives, including those with methoxy groups, has been explored through various chemical reactions, yielding compounds with potential applications in scientific research and industry. These studies not only expand the chemical diversity of imidazole-based compounds but also contribute to the development of new methodologies for synthesizing heterocyclic compounds. The characterization of these novel compounds through spectroscopic and structural analysis is essential for understanding their properties and potential applications (Dao, Ho, & Cho, 2018).
Mécanisme D'action
Target of Action
The primary target of 2-(2-Methoxyethyl)-1H-benzo[d]imidazole is the human transmembrane protease serine 6 . This protease plays a crucial role in iron homeostasis and erythropoiesis .
Mode of Action
This compound is an imidazole derivative that appears to depress central nervous system (CNS) function via GABA . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open .
Biochemical Pathways
The imidazole group is a key component of many biochemical pathways. For instance, it is a part of the side-chain of the amino acid histidine, which is frequently found in the catalytic site of enzymes . The imidazole and benzimidazole rings have been commonly used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .
Pharmacokinetics
The pharmacokinetics of this compound involve its cellular uptake, which is one of the main determinants of in vivo activity and potency . A significant advancement in improving uptake into cells has come through the conjugation of antisense oligonucleotides (ASOs) to triantenarry N-acetyl-galactosamine (GalNAc3), a ligand for the asialoglycoprotein receptor on hepatocytes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, its interaction with the GABA A receptor can lead to CNS depression . Furthermore, its specific interaction with human transmembrane protease serine 6 can have implications in the treatment of β-thalassemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the NO2 group in 2-Nitroimidazole, a derivative of imidazole, makes it a radiosensitizing compound in hypoxic tumors . Additionally, the type of anion in imidazolium ionic liquids can influence its thermal stability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(2-Methoxyethyl)-1H-benzo[d]imidazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been found to interact with enzymes such as imidazole glycerol phosphate synthase, which is involved in the histidine biosynthetic pathway . The interaction with this enzyme leads to the conversion of substrates into imidazole glycerol phosphate, a crucial intermediate in histidine biosynthesis. Additionally, this compound has been shown to bind to various proteins, influencing their structural conformation and activity. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
The effects of this compound on cellular processes are profound and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell proliferation and differentiation . Furthermore, this compound affects gene expression by binding to transcription factors and altering their ability to regulate target genes. This results in changes in the expression levels of genes involved in metabolic pathways, stress responses, and cell cycle regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to the accumulation of substrates and the depletion of products, thereby disrupting normal cellular functions. Additionally, the compound can activate specific enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions ultimately result in alterations in cellular processes and physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound results in sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular metabolism and promoting tissue regeneration . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are dose-dependent and are more pronounced at concentrations exceeding the therapeutic threshold. Animal studies have also highlighted the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound undergoes metabolic conversion primarily in the liver, where it is processed by enzymes such as cytochrome P450 . This metabolic pathway leads to the formation of various metabolites, which are subsequently excreted through the kidneys. The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites, thereby impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the body, the compound is rapidly taken up by cells through active transport mechanisms . It is then distributed to various tissues, where it accumulates based on its affinity for different cellular components. The localization of this compound within cells is influenced by its interaction with intracellular transporters and binding proteins, which facilitate its movement to specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-7-6-10-11-8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZMNNDOMUGBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
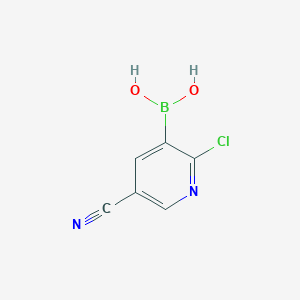
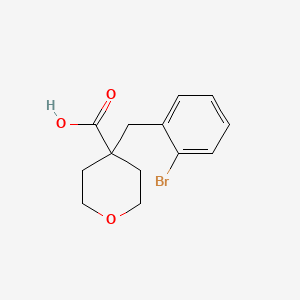

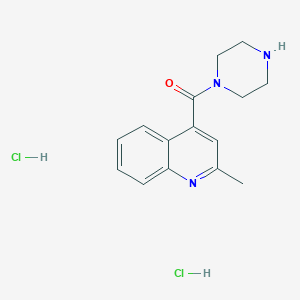


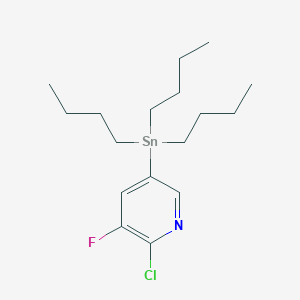
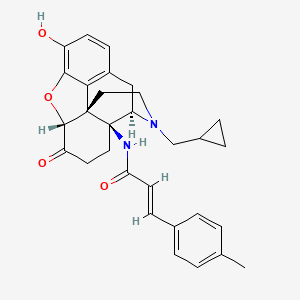
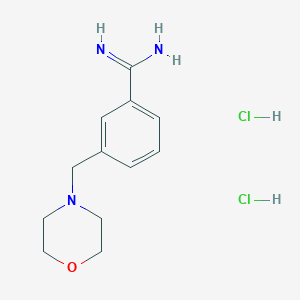
![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B1462766.png)
![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1462770.png)
